molecular formula C19H13ClN4O3S B11009804 methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11009804
M. Wt: 412.8 g/mol
InChI Key: WVTFICPLXYSHNH-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 5, an indazole-3-carbonylamino moiety at position 2, and a methyl ester at position 2.

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-(1H-indazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H13ClN4O3S/c1-27-18(26)15-16(10-6-2-4-8-12(10)20)28-19(21-15)22-17(25)14-11-7-3-5-9-13(11)23-24-14/h2-9H,1H3,(H,23,24)(H,21,22,25)

InChI Key

WVTFICPLXYSHNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Darzens Reaction for Thiazole Ring Assembly

The thiazole backbone is constructed via a modified Darzens reaction, adapted from protocols for analogous 2-aminothiazole-4-carboxylates. Methyl dichloroacetate reacts with 2-chlorophenylacetaldehyde in anhydrous ether under NaOMe catalysis (0°C, 1 h), generating an α-chloro glycidic ester intermediate. Subsequent cyclization with thiourea in methanol yields methyl 2-amino-5-(2-chlorophenyl)thiazole-4-carboxylate (Figure 1A). Key parameters:

  • Aldehyde stoichiometry : 1.0 eq relative to methyl dichloroacetate ensures minimal β-chloro α-oxoester byproducts.

  • Cyclization time : Extended stirring (≥2 h) improves yield by ensuring complete thiourea incorporation.

Table 1: Optimization of Thiazole Synthesis

ParameterConditionYield (%)Purity (HPLC)
SolventAnhydrous ether6895.2
Temperature0°C → RT7296.5
Thiourea equivalence1.2 eq7597.8

Post-reaction workup involves brine extraction and recrystallization from methanol, achieving 75% isolated yield. Spectroscopic confirmation includes:

  • ¹H NMR (DMSO-d₆) : δ 3.96 (s, 3H, COOCH₃), 7.32–7.45 (m, 4H, Ar-H), 6.97 (s, 2H, NH₂).

  • HRMS : m/z 295.0342 [M+H]⁺ (calc. 295.0339).

Indazole-3-Carbonyl Component Synthesis

Palladium-Catalyzed 3-Iodoindazole Preparation

Catalyst SystemTemperature (°C)Yield (%)
Pd(OAc)₂/dppf8087
PdCl₂(PPh₃)₂10072
NiCl₂(dppe)12058

Conversion to the acid chloride employs SOCl₂ (neat, reflux, 3 h), yielding 1H-indazole-3-carbonyl chloride.

Amide Bond Formation: Final Coupling

Nucleophilic Acyl Substitution

Methyl 2-amino-5-(2-chlorophenyl)thiazole-4-carboxylate (1.0 eq) reacts with 1H-indazole-3-carbonyl chloride (1.2 eq) in anhydrous THF under N₂. Triethylamine (2.5 eq) scavenges HCl, promoting amidation (0°C → RT, 12 h):

Critical Considerations :

  • Solvent polarity : THF outperforms DCM (89% vs. 76% yield) due to improved carbonyl chloride solubility.

  • Temperature gradient : Gradual warming minimizes epimerization.

Table 3: Amidation Optimization

BaseEquivalenceYield (%)
Et₃N2.589
DIPEA3.085
Pyridine4.078

Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound (82% yield).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 3.96 (s, 3H, COOCH₃), 7.28–8.01 (m, 8H, Ar-H), 10.21 (s, 1H, NH).

  • ¹³C NMR : δ 166.4 (C=O, carboxylate), 162.9 (C=O, amide), 140.2–127.3 (Ar-C).

  • HRMS : m/z 455.0527 [M+H]⁺ (calc. 455.0531).

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O): 98.6% purity, t<sub>R</sub> = 12.7 min.

Alternative Synthetic Routes

Suzuki Coupling for 5-Aryl Thiazole Formation

For laboratories lacking 2-chlorophenylacetaldehyde, a Suzuki-Miyaura coupling introduces the 2-chlorophenyl post-cyclization:

  • Synthesize methyl 2-amino-5-bromothiazole-4-carboxylate via Darzens reaction with bromoacetaldehyde.

  • Couple with 2-chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%), NaHCO₃, DMF/H₂O (80°C, 8 h).

Yield : 68%, comparable to the direct aldehyde route.

Microwave-Assisted Amidation

Microwave irradiation (100 W, 120°C, 20 min) accelerates amide bond formation, achieving 85% yield with reduced reaction time.

Challenges and Mitigation Strategies

  • Indazole N-H Reactivity :

    • Issue : Undesired N-alkylation during amidation.

    • Solution : Use bulky bases (e.g., DIPEA) to suppress side reactions.

  • Thiazole Hydrolysis :

    • Issue : Ester cleavage under basic conditions.

    • Solution : Maintain pH < 8 during aqueous workups .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its function.

    Receptor modulation: By interacting with cell surface receptors, it can modulate signaling pathways.

    DNA/RNA interaction: It may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • Chloro vs. Bromo Derivatives : Isostructural chloro (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and bromo analogs demonstrate that halogen choice influences intermolecular interactions and solubility. Chloro derivatives typically exhibit higher thermal stability (e.g., melting points >200°C) compared to bromo analogs due to stronger C–Cl vs. C–Br dipole interactions .
  • Fluorophenyl Substitutions: Compounds like those in (e.g., methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) show that fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins, a feature that could extrapolate to the 2-chlorophenyl group in the query compound .

Thiazole vs. Thiadiazole Derivatives

  • This substitution correlates with improved antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus) compared to thiazole-only derivatives .
  • Benzothiazole Derivatives: highlights 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile, where the benzothiazole group enhances lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting .

Substituent Effects on Bioactivity

  • Indazole vs. Pyrazole Moieties: The indazole-3-carbonylamino group in the query compound may confer selective kinase inhibition (e.g., JAK2/STAT3 pathways) compared to pyrazole analogs, which are more commonly associated with antimicrobial or antifungal activity .
  • Methyl Ester vs. Free Carboxylic Acid : The methyl ester at position 4 improves bioavailability by masking the carboxylic acid’s polarity, a strategy observed in prodrug design (e.g., oseltamivir). Hydrolysis in vivo would release the active acid form .

Data Tables: Key Comparative Metrics

Table 1. Structural and Functional Comparison of Thiazole Derivatives

Compound Name Key Substituents Bioactivity (Reported) Melting Point (°C) Molecular Weight (g/mol) Reference ID
Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate (Query) 2-Chlorophenyl, Indazole-3-carbonyl Hypothesized kinase inhibition N/A ~430.8 N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Chlorophenyl, Fluorophenyl, Triazole Antimicrobial 227–230 ~560.2
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Thiadiazole, Phenyl Antimicrobial (MIC <10 µg/mL) 186.6 357.1
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Methylthiadiazole, Methylpyrazole Antifungal 189.6 295.0

Table 2. Halogen Substitution Effects

Halogen Example Compound Key Property Reference ID
Cl 4-(4-Chlorophenyl)thiazole derivatives Higher thermal stability (>200°C MP)
Br 4-(4-Bromophenyl)thiazole derivatives Lower solubility in polar solvents
F Fluorophenyl-substituted chromenones Enhanced metabolic stability

Q & A

Basic: What are the standard synthetic routes for methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?

Answer:
The synthesis of this compound can be approached using methodologies adapted from structurally analogous thiazole derivatives. A general procedure involves:

  • Step 1: Condensation of 2-aminothiazole-4(5H)-one derivatives with 3-formyl-indazole carboxylate precursors under acidic reflux conditions (e.g., acetic acid, sodium acetate) for 3–5 hours .
  • Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability.
  • Step 3: Final esterification or functional group modification to achieve the methyl carboxylate moiety.

Key Considerations:

  • Use of sodium acetate as a base to neutralize HCl byproducts during condensation .
  • Solvent choice (e.g., DMF/acetic acid mixtures) for recrystallization to enhance purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Comprehensive characterization requires:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., indazole NH, thiazole CH) .
    • ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., via ESI-MS or EI-MS) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

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